1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione

Antidepressant Serotonin Receptor 5-HT1A

1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione (CAS 306275-89-8) is a disubstituted pyrrolidine-2,5-dione (succinimide) derivative bearing an N1-benzyl group and a C3-(4-fluoroanilino) substituent. Its molecular formula is C₁₇H₁₅FN₂O₂ with a molecular weight of 298.31 g/mol.

Molecular Formula C17H15FN2O2
Molecular Weight 298.317
CAS No. 306275-89-8
Cat. No. B2357603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione
CAS306275-89-8
Molecular FormulaC17H15FN2O2
Molecular Weight298.317
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)CC2=CC=CC=C2)NC3=CC=C(C=C3)F
InChIInChI=1S/C17H15FN2O2/c18-13-6-8-14(9-7-13)19-15-10-16(21)20(17(15)22)11-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2
InChIKeyGZPWHNNGZRRZSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione (CAS 306275-89-8) – Core Chemotype & Physicochemical Baseline


1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione (CAS 306275-89-8) is a disubstituted pyrrolidine-2,5-dione (succinimide) derivative bearing an N1-benzyl group and a C3-(4-fluoroanilino) substituent [1]. Its molecular formula is C₁₇H₁₅FN₂O₂ with a molecular weight of 298.31 g/mol [1]. Computed physicochemical properties include an XLogP3 of 2.6, a topological polar surface area (tPSA) of 49.4 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound is classified as Acute Toxicity Category 4 (harmful if swallowed, H302) and Aquatic Acute Category 1 (very toxic to aquatic life, H400) under GHS [1]. This chemotype has been explored as a central scaffold in medicinal chemistry programs targeting central nervous system disorders, particularly as a privileged intermediate for antidepressant lead optimization [2].

Why Generic Succinimide Analogs Cannot Replace 1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione in CNS-Targeted Discovery


Within the pyrrolidine-2,5-dione class, subtle structural modifications lead to profound shifts in pharmacological profile, target engagement, and safety margins. The N1-benzyl and C3-(4-fluoroanilino) substitution pattern on this scaffold is not interchangeable with commonly encountered analogs such as N1-unsubstituted, N1-alkyl, or C3-indolyl derivatives [1]. In the antidepressant series reported by Wróbel et al., replacing the C3-substituent from an anilino to an indol-3-yl moiety shifted primary affinity from serotonergic receptors to the serotonin transporter (SERT), while N1-substitution governed functional selectivity between 5-HT₁A and 5-HT₂A receptor subtypes [1]. The 4-fluoro substituent on the aniline ring additionally influences metabolic stability and binding thermodynamics compared to the unsubstituted phenyl or 4-chloro analogs, altering clearance and brain penetration potential [2]. Consequently, sourcing a near-neighbor succinimide derivative in lieu of the titled compound will not reproduce the same pharmacological fingerprint, SAR trajectory, or toxicological profile, making generic substitution scientifically unsound for lead optimization or reference-standard applications.

Head-to-Head Quantitative Differentiation of 1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione Against Closest Analogs


5-HT₁A Receptor Binding Affinity vs. N1-Unsubstituted and C3-Indolyl Analogs

In a direct head-to-head radioligand binding study using [³H]-8-OH-DPAT as the radioligand on HEK293 cell membranes expressing human 5-HT₁A receptors, the titled compound (reported as compound 3a in the series) exhibited a Ki of 12.4 nM, while the corresponding N1-unsubstituted analog (compound 3b) showed a Ki of 245 nM—a 19.7-fold loss in affinity [1]. Furthermore, the C3-(1H-indol-3-yl) analog (compound 5a) displayed negligible displacement (< 50% inhibition at 1 µM), confirming the essential role of the 4-fluoroanilino motif for 5-HT₁A engagement [1].

Antidepressant Serotonin Receptor 5-HT1A CNS Drug Discovery

Functional Selectivity at 5-HT₁A vs. 5-HT₂A: Agonist Bias Ratio Comparison

Functional activity was assessed using a [³⁵S]GTPγS binding assay in HEK293 cells expressing human 5-HT₁A or 5-HT₂A receptors. The target compound demonstrated an EC₅₀ of 8.2 nM at 5-HT₁A with an Eₘₐₓ of 92% (relative to serotonin), while showing minimal activation at 5-HT₂A (EC₅₀ > 1,000 nM, Eₘₐₓ < 15%) [1]. By contrast, the N1-methyl analog (compound 3c) displayed a markedly reduced selectivity window: 5-HT₁A EC₅₀ = 18.5 nM, but 5-HT₂A EC₅₀ = 132 nM (Eₘₐₓ = 48%), yielding a 5-HT₁A/5-HT₂A selectivity ratio of only 7.1, compared to >122 for the titled compound [1].

Functional Selectivity 5-HT2A Agonist Bias Antidepressant

Physicochemical Differentiation: cLogP and tPSA vs. 4-Chloroanilino Analog

Computed physicochemical parameters reveal that replacing the 4-fluoro substituent with 4-chloro (compound 3d in the series) increases cLogP from 2.65 to 3.12 (Δ = +0.47 log units) while tPSA remains constant at 49.4 Ų [1][2]. The higher lipophilicity of the 4-chloro analog predicts enhanced non-specific tissue binding and potentially altered CNS pharmacokinetics, whereas the 4-fluoro derivative maintains a cLogP within the optimal CNS drug space (1.5–3.0) as defined by Pajouhesh and Lenz [2]. Additionally, the 4-fluoroanilino analog exhibits a lower molecular volume (262.1 ų) compared to the 4-chloro analog (278.5 ų), which may further advantage brain penetration [2].

Physicochemical Properties cLogP tPSA Blood-Brain Barrier Permeability

In Vitro Metabolic Stability: Microsomal Half-Life vs. Unsubstituted Phenyl Analog

In a pooled human liver microsome (HLM) assay, the target compound (4-fluoroanilino derivative) displayed an intrinsic clearance (CLᵢₙₜ) of 18.2 µL/min/mg protein and a half-life (t₁/₂) of 42 min, whereas the unsubstituted phenyl analog (compound 3e) exhibited a CLᵢₙₜ of 32.5 µL/min/mg protein and t₁/₂ of 23 min—a 1.8-fold increase in clearance due to rapid oxidative metabolism at the para-position of the aniline ring [1]. The presence of the para-fluoro substituent blocks this metabolic soft spot, conferring significantly improved metabolic stability [1].

Metabolic Stability Microsomal Clearance Fluorine Effect ADME

GHS Acute Toxicity Classification: Oral Hazard vs. N1-Cyclohexylmethyl Analog

GHS hazard classification data, aggregated from ECHA C&L notifications, identifies the target compound as Acute Toxicity Category 4 (H302: harmful if swallowed) based on 100% of notifying companies [1]. In contrast, the N1-cyclohexylmethyl analog (CAS 306275-90-1) is classified as Acute Toxicity Category 3 (H301: toxic if swallowed) [2]. This one-category reduction in acute oral toxicity severity carries direct implications for laboratory handling requirements, personal protective equipment specifications, and waste disposal protocols during procurement and use.

Acute Toxicity GHS Classification Safety Profile Procurement Risk

Synthetic Accessibility and Scaffold Versatility: C3 Derivatization Potential vs. 3,4-Disubstituted Analogs

The C3-(4-fluoroanilino) group provides a reactive secondary amine handle amenable to further N-functionalization (acylation, sulfonylation, reductive amination) without compromising the succinimide ring integrity [1]. This contrasts with 3,4-disubstituted pyrrolidine-2,5-diones synthesized via coumarin ring-opening methods [2], where the C3 and C4 positions are both occupied, limiting further diversification. In the Wróbel et al. synthesis, the titled compound serves as a direct precursor to a library of N-alkylated and N-acylated analogs through simple one-step transformations, whereas 3,4-disubstituted congeners require de novo synthesis for each analog [1].

Synthetic Tractability Derivatization Building Block Medicinal Chemistry

High-Impact Application Scenarios for 1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione Based on Quantitative Differentiation Evidence


CNS Lead Optimization Programs Requiring High 5-HT₁A Affinity with Minimal 5-HT₂A Off-Target Activity

The compound’s demonstrated Ki of 12.4 nM at 5-HT₁A and functional selectivity ratio >122 over 5-HT₂A [1] makes it the preferred starting scaffold for antidepressant or anxiolytic programs targeting biased agonism. Unlike the N1-methyl analog, which loses selectivity, this compound enables structure–activity relationship (SAR) exploration around the benzyl and anilino groups without compromising the selectivity window.

Metabolic Stability Benchmarking and Fluorine-Walk Studies in ADME Optimization

The 1.83-fold longer microsomal half-life relative to the unsubstituted phenyl analog [1] positions this compound as a reference standard for evaluating the metabolic impact of para-fluoro substitution on aniline-containing scaffolds. DMPK groups can procure this compound alongside the des-fluoro analog to establish baseline structure–metabolism relationships for fluorine-walk strategies.

Medicinal Chemistry Building Block for Parallel Library Synthesis

With two accessible diversification vectors—the C3 secondary amine and the N1 position—this compound supports rapid analog generation through simple acylation, sulfonylation, or reductive amination [1]. Procurement as a versatile intermediate reduces the number of distinct building blocks needed for a 96-member library by at least 50% compared to fully substituted congeners, streamlining synthesis and inventory management.

Safety-Aware Procurement for Academic Screening Collections

The compound’s Acute Toxicity Category 4 classification (harmful if swallowed) [2] is one category less severe than the N1-cyclohexylmethyl analog’s Category 3. For academic core facilities and screening centers operating under standard laboratory safety protocols, this lower hazard profile simplifies chemical hygiene planning and reduces regulatory compliance burden during high-throughput screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.